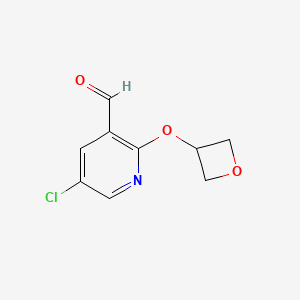
5-Chloro-2-(oxetan-3-yloxy)nicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(oxetan-3-yloxy)nicotinaldehyde is a chemical compound that features a unique structure combining a chlorinated pyridine ring with an oxetane moiety and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(oxetan-3-yloxy)nicotinaldehyde typically involves the formation of the oxetane ring followed by its attachment to the chlorinated nicotinaldehyde. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxetane ring. This is followed by a nucleophilic substitution reaction where the oxetane moiety is introduced to the chlorinated nicotinaldehyde.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-(oxetan-3-yloxy)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of 5-Chloro-2-(oxetan-3-yloxy)nicotinic acid.
Reduction: Formation of 5-Chloro-2-(oxetan-3-yloxy)nicotinyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Chloro-2-(oxetan-3-yloxy)nicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-(oxetan-3-yloxy)nicotinaldehyde involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, potentially leading to therapeutic effects. The exact molecular pathways and targets are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-2-(oxetan-3-yloxy)pyridin-3-amine
- 5-(Oxetan-3-yloxy)nicotinic acid
Uniqueness
5-Chloro-2-(oxetan-3-yloxy)nicotinaldehyde is unique due to the presence of both an oxetane ring and an aldehyde group, which confer distinct reactivity and potential biological activity. Compared to similar compounds, it offers a versatile platform for further chemical modifications and applications in various fields.
Propiedades
Fórmula molecular |
C9H8ClNO3 |
|---|---|
Peso molecular |
213.62 g/mol |
Nombre IUPAC |
5-chloro-2-(oxetan-3-yloxy)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H8ClNO3/c10-7-1-6(3-12)9(11-2-7)14-8-4-13-5-8/h1-3,8H,4-5H2 |
Clave InChI |
DFXNSNZZHLCBJM-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)OC2=C(C=C(C=N2)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


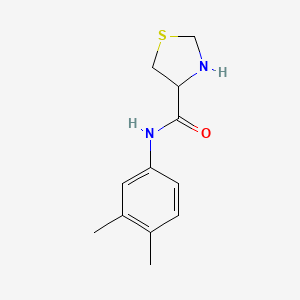
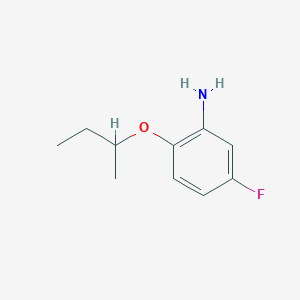
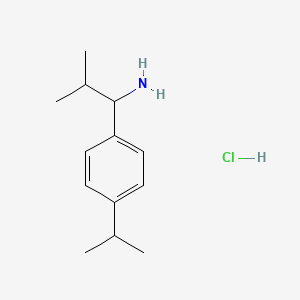
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetic acid](/img/structure/B15277975.png)

![2-Methanesulfonylspiro[3.4]octane-2-carboxylic acid](/img/structure/B15277985.png)
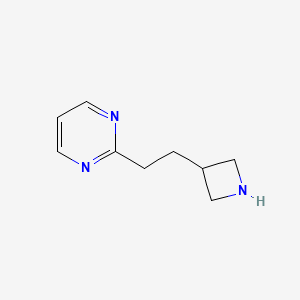
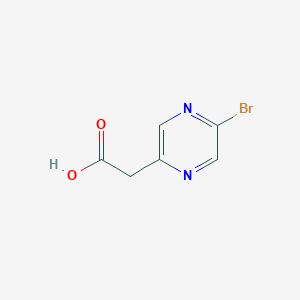

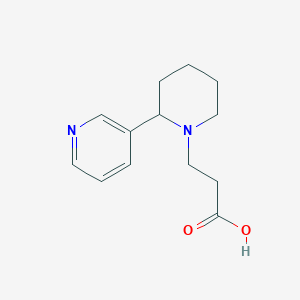
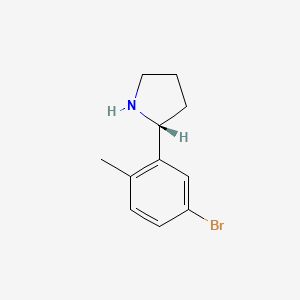
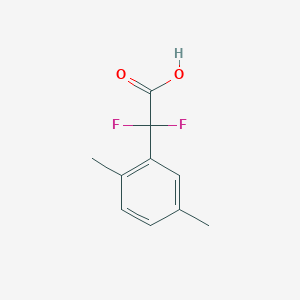

![2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-8-carboxylic acid](/img/structure/B15278068.png)
